molecular formula C22H32ClN3 B14209912 N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine CAS No. 827601-90-1

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine

Cat. No.: B14209912
CAS No.: 827601-90-1
M. Wt: 374.0 g/mol
InChI Key: LKSHTRXNBWUALR-UHFFFAOYSA-N
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Description

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroacridine.

    Alkylation: The 6-chloro-1,2,3,4-tetrahydroacridine is then alkylated with nonane-1,9-diamine under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: The chlorine atom in the acridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of acridine oxides.

    Reduction: Formation of tetrahydroacridine derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to DNA: Intercalating into DNA and disrupting its function.

    Inhibiting Enzymes: Inhibiting specific enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine: A similar compound with a shorter alkyl chain.

    N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine: Another similar compound with an even shorter alkyl chain.

Uniqueness

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine is unique due to its longer alkyl chain, which may influence its biological activity and chemical properties. The length of the alkyl chain can affect the compound’s solubility, membrane permeability, and overall efficacy in various applications.

Properties

CAS No.

827601-90-1

Molecular Formula

C22H32ClN3

Molecular Weight

374.0 g/mol

IUPAC Name

N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine

InChI

InChI=1S/C22H32ClN3/c23-17-12-13-19-21(16-17)26-20-11-7-6-10-18(20)22(19)25-15-9-5-3-1-2-4-8-14-24/h12-13,16H,1-11,14-15,24H2,(H,25,26)

InChI Key

LKSHTRXNBWUALR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCCCN

Origin of Product

United States

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